N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)
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Overview
Description
N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a brominated indole moiety and a substituted phenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or a brominating agent like N-bromosuccinimide.
Hydrazide Formation: The brominated indole is reacted with hydrazine to form the hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 3-methylphenyl isocyanate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
- N’-[(3E)-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-pyridinecarbohydrazide
- N’-[(3E)-5-bromo-2-oxo-1-(1-piperidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({(E)-[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetohydrazide
Uniqueness
N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its brominated indole core and substituted phenyl group make it a versatile compound for various applications.
Properties
Molecular Formula |
C17H15BrN4O2 |
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Molecular Weight |
387.2 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C17H15BrN4O2/c1-10-3-2-4-12(7-10)19-9-15(23)21-22-16-13-8-11(18)5-6-14(13)20-17(16)24/h2-8,19-20,24H,9H2,1H3 |
InChI Key |
MUZCHKOTEZPYJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
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